MSX-122 vs. AMD3100: Superior Blockade of MDA-MB-231 Breast Cancer Cell Invasion In Vitro
In a direct head-to-head comparison using a Matrigel invasion assay, MSX-122 demonstrated superior potency in blocking the invasion of highly metastatic MDA-MB-231 breast cancer cells compared to the first-generation CXCR4 antagonist, AMD3100. This provides a clear quantitative advantage for MSX-122 in a key functional assay relevant to metastasis .
| Evidence Dimension | Inhibition of MDA-MB-231 Cell Invasion |
|---|---|
| Target Compound Data | 78% blockade of invasion |
| Comparator Or Baseline | AMD3100: 62% blockade of invasion |
| Quantified Difference | 16% greater inhibition of invasion |
| Conditions | MDA-MB-231 human breast cancer cells; Matrigel invasion assay; Compound concentration: 100 nM for both MSX-122 and AMD3100. |
Why This Matters
This direct quantitative comparison demonstrates MSX-122 is a more effective functional antagonist for inhibiting the metastatic potential of breast cancer cells in vitro, justifying its selection over AMD3100 for oncology-focused research.
